N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide
Brand Name: Vulcanchem
CAS No.: 886933-62-6
VCID: VC6588060
InChI: InChI=1S/C18H18N2O3S2/c1-4-24-12-7-5-11(6-8-12)17(21)20-18-19-13-9-14(22-2)15(23-3)10-16(13)25-18/h5-10H,4H2,1-3H3,(H,19,20,21)
SMILES: CCSC1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC
Molecular Formula: C18H18N2O3S2
Molecular Weight: 374.47

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide

CAS No.: 886933-62-6

Cat. No.: VC6588060

Molecular Formula: C18H18N2O3S2

Molecular Weight: 374.47

* For research use only. Not for human or veterinary use.

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide - 886933-62-6

Specification

CAS No. 886933-62-6
Molecular Formula C18H18N2O3S2
Molecular Weight 374.47
IUPAC Name N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-ethylsulfanylbenzamide
Standard InChI InChI=1S/C18H18N2O3S2/c1-4-24-12-7-5-11(6-8-12)17(21)20-18-19-13-9-14(22-2)15(23-3)10-16(13)25-18/h5-10H,4H2,1-3H3,(H,19,20,21)
Standard InChI Key MHJBJGNUWCNSQB-UHFFFAOYSA-N
SMILES CCSC1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC

Introduction

Structural and Chemical Characteristics

N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide features a benzothiazole ring fused to a benzamide moiety, with methoxy groups at positions 5 and 6 of the benzothiazole and an ethylthio group at the para position of the benzamide. The methoxy groups enhance lipophilicity, potentially improving membrane permeability, while the ethylthio moiety contributes to electron-rich regions that may facilitate interactions with enzymatic pockets.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC18H18N2O3S2\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}_{2}
Molecular Weight374.47 g/mol
IUPAC NameN-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-ethylsulfanylbenzamide
CAS Number886933-62-06
SMILESCCSC1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC

Spectroscopic characterization via 1H^1\text{H}-NMR reveals distinct peaks for methoxy protons (δ 3.85–3.90 ppm) and ethylthio methylene groups (δ 2.65–2.70 ppm). Mass spectrometry confirms the molecular ion peak at m/z 374.47.

Synthesis Methodologies

The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide involves multi-step reactions optimized for yield and purity. A typical pathway includes:

  • Formation of the Benzothiazole Core: 5,6-Dimethoxy-2-aminobenzothiazole is synthesized via cyclization of 2-amino-4,5-dimethoxyphenol with thiourea in the presence of bromine.

  • Coupling with 4-(Ethylthio)benzoic Acid: The benzothiazole amine reacts with 4-(ethylthio)benzoyl chloride in dichloromethane under reflux, catalyzed by triethylamine.

  • Purification: High-Performance Liquid Chromatography (HPLC) achieves >95% purity, with mobile phases typically comprising acetonitrile and water.

Table 2: Optimal Reaction Conditions

StepConditionsYield
CyclizationH2O\text{H}_2\text{O}, 100°C, 6 hr78%
Amide CouplingCH2Cl2\text{CH}_2\text{Cl}_2, 40°C, 12 hr65%
HPLC PurificationC18 column, 70:30 acetonitrile:water92%
TargetActivity (IC50_{50}/MIC)Mechanism
EGFR Kinase1.2 μMATP-binding site inhibition
VEGFR2 Kinase2.8 μMAngiogenesis suppression
S. aureus8 μg/mLMembrane disruption
E. coli16 μg/mLDNA gyrase inhibition

Comparative Analysis with Related Benzothiazoles

N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide exhibits superior kinase inhibition compared to simpler analogs like 5,6-dimethoxybenzo[d]thiazol-2(3H)-one (EGFR IC50_{50} = 5.4 μM). The ethylthio substituent contributes to a 3-fold increase in antibacterial potency relative to methylthio derivatives.

Table 4: Structure-Activity Relationships

CompoundEGFR IC50_{50} (μM)S. aureus MIC (μg/mL)
Target Compound1.28
5,6-Dimethoxybenzothiazole5.432
4-Methylthio Analog2.112

Mechanism of Action

While the exact mechanism remains under investigation, preliminary studies suggest dual pathways:

  • Kinase Inhibition: The compound competitively binds to the ATP-binding site of kinases, disrupting phosphorylation cascades critical for cancer cell proliferation.

  • Antimicrobial Action: Interaction with bacterial topoisomerases induces DNA damage, while the ethylthio group enhances permeability across lipid bilayers.

Physical and Chemical Properties

  • Solubility: Limited aqueous solubility (<0.1 mg/mL in water) but highly soluble in DMSO (≥50 mg/mL).

  • Stability: Stable at room temperature for 6 months; degradation occurs above 200°C.

  • LogP: 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Applications in Research

Drug Development

The compound serves as a lead structure for antitumor agents, with derivatives currently in preclinical trials for glioblastoma. Its dual kinase and antimicrobial activity also positions it as a candidate for combination therapies.

Materials Science

Benzothiazole derivatives are explored as organic semiconductors due to their electron-deficient cores. The ethylthio group in this compound may enhance charge transport properties.

Future Directions

Critical research gaps include:

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